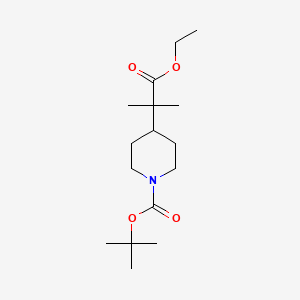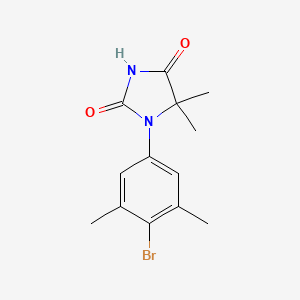
1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione
Descripción general
Descripción
1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C13H15BrN2O2 and its molecular weight is 311.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis and Hypoglycemic Activity : This study discusses the synthesis of Arylsulfonyl-5,5-dimethylimidazolidine-2,4-diones, which include compounds related to 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione. They found that some synthesized compounds stimulate insulin release, indicating potential applications in diabetes treatment (Kashif, Ahmad, & Hameed, 2008).
Antibacterial and Antifungal Agents : A study on the synthesis of novel substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives revealed their potential as nonpeptide inhibitors of human heart chymase, suggesting applications in cardiovascular diseases (Niwata et al., 1997). Another study reported the antimicrobial properties of new annelated analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, which includes the 5,5-dimethylimidazolidine-2,4-dione structure (Therkelsen et al., 2003).
Antitubercular Activity : The compound has been evaluated for its potential as an anti-tubercular agent, with studies focusing on synthesizing and testing its analogues against Mycobacterium tuberculosis (Samala et al., 2014).
Chemical Synthesis and Properties
Novel Synthesis Techniques : Research has been conducted on the novel synthesis of polymers based on poly(hydantoin-methyl-p-styrene) and their substrates, which include derivatives of 5,5-dimethylimidazolidine-2,4-dione (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).
Structural Analysis and Computational Studies : The structure-property relationship of Hydantoin drug impurity, including 1-methyl-5,5-diphenylimidazolidine-2, 4-dione, was analyzed using spectroscopic and computational approaches (Kumar & Bhaskar, 2019).
Applications in Material Science
- Antibacterial Nanofibers : A study focused on the synthesis of 3-poly (vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione nanofibers and their evaluation for antibacterial properties, suggesting their use in filters for drinking water disinfection (Maddah, 2016).
Propiedades
IUPAC Name |
1-(4-bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-7-5-9(6-8(2)10(7)14)16-12(18)15-11(17)13(16,3)4/h5-6H,1-4H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMILLRGCTCXFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)N2C(=O)NC(=O)C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

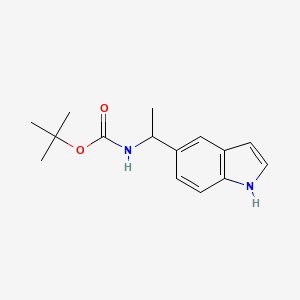
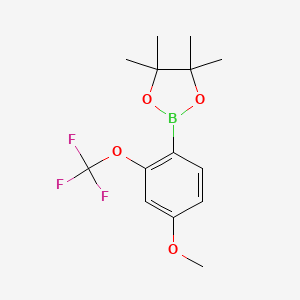

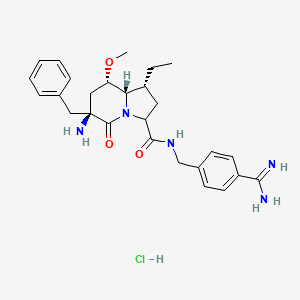
![rel-(3aR,7R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acid](/img/structure/B8112672.png)
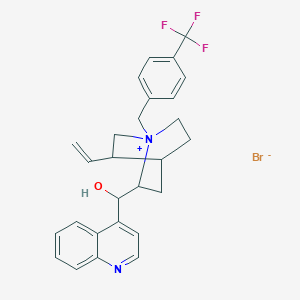


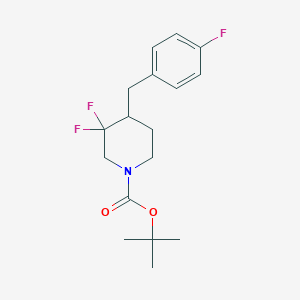
![(7R)-4-methoxybenzyl 3-methyl-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8112702.png)
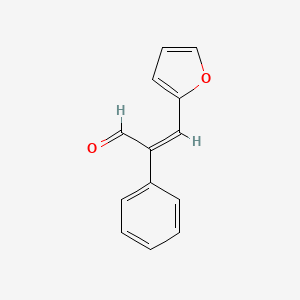
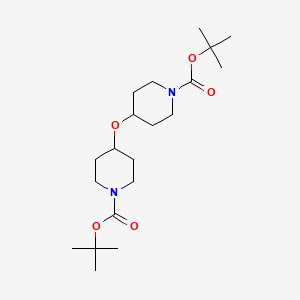
![Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8112723.png)
